

# An In-depth Technical Guide to the Molecular Structure of Diethyl Dipropylmalonate

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## Compound of Interest

Compound Name: Diethyl dipropylmalonate

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure of **diethyl dipropylmalonate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document collates critical data on its chemical and physical properties, detailed spectroscopic information, and a representative synthesis protocol. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a practical resource for laboratory and research applications.

## Chemical Identity and Physical Properties

**Diethyl dipropylmalonate**, also known by its IUPAC name diethyl 2,2-dipropylpropanedioate, is a diester of malonic acid.<sup>[1]</sup> It is a clear, colorless to light yellowish liquid at room temperature.<sup>[2]</sup>

Identifier	Value
IUPAC Name	diethyl 2,2-dipropylpropanedioate[1]
Synonyms	Diethyl 2,2-dipropylmalonate, Dipropylpropanedioic acid diethyl ester[2]
CAS Number	6065-63-0[2]
Molecular Formula	C13H24O4[1][2]
Molecular Weight	244.33 g/mol [1][2]
Physical State	Clear, colorless to light yellowish liquid[2]
Boiling Point	~262.9 °C at 760 mmHg[2]
Density	~0.976 g/cm <sup>3</sup> [2]

## Molecular Structure

The molecular structure of **diethyl dipropylmalonate** features a central quaternary carbon atom bonded to two propyl groups and two ethoxycarbonyl groups. This structure is key to its utility as a building block in organic synthesis.

Caption: 2D Structure of **Diethyl Dipropylmalonate**

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **diethyl dipropylmalonate**. The following tables summarize the expected spectroscopic data based on information available in public databases.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum of **diethyl dipropylmalonate** is expected to show distinct signals for the quaternary, methylene, and methyl carbons in the structure. The data is available from SpectraBase.[1]

Carbon Atom	Expected Chemical Shift (ppm)
C=O	170-175
C $\alpha$ (quaternary)	55-65
O-CH <sub>2</sub> (ethyl)	60-65
$\alpha$ -CH <sub>2</sub> (propyl)	30-40
$\beta$ -CH <sub>2</sub> (propyl)	15-25
CH <sub>3</sub> (propyl)	10-15
CH <sub>3</sub> (ethyl)	10-15

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the proton environments in the molecule.

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity	Integration
O-CH <sub>2</sub> (ethyl)	~4.1	Quartet	4H
$\alpha$ -CH <sub>2</sub> (propyl)	~1.8	Triplet	4H
$\beta$ -CH <sub>2</sub> (propyl)	~1.3	Sextet	4H
CH <sub>3</sub> (ethyl)	~1.2	Triplet	6H
CH <sub>3</sub> (propyl)	~0.9	Triplet	6H

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. The spectrum for **diethyl dipropylmalonate** is available from SpectraBase, typically recorded as a neat liquid on a capillary cell.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~1735	C=O stretch (ester)	Strong
2870-2960	C-H stretch (alkane)	Strong
1465	C-H bend (methylene)	Medium
1375	C-H bend (methyl)	Medium
1000-1300	C-O stretch (ester)	Strong

## Mass Spectrometry (MS)

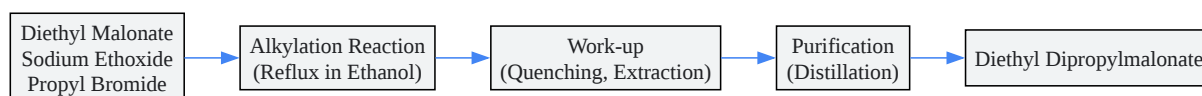
The mass spectrum of **diethyl dipropylmalonate** can be obtained by Gas Chromatography-Mass Spectrometry (GC-MS). The NIST Mass Spectrometry Data Center provides reference spectra.<sup>[1]</sup>

m/z	Proposed Fragment
244	[M] <sup>+</sup> (Molecular ion)
199	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
173	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
143	[M - COOCH <sub>2</sub> CH <sub>3</sub> - CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115	[M - COOCH <sub>2</sub> CH <sub>3</sub> - 2(CH <sub>2</sub> CH <sub>3</sub> )] <sup>+</sup>

## Experimental Protocols

### Synthesis of Diethyl Dipropylmalonate

A common method for the synthesis of **diethyl dipropylmalonate** is the alkylation of diethyl malonate with a propyl halide.<sup>[2]</sup> The following is a representative laboratory-scale procedure.



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Caption: Synthesis Workflow for **Diethyl Dipropylmalonate**

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- 1-Bromopropane
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

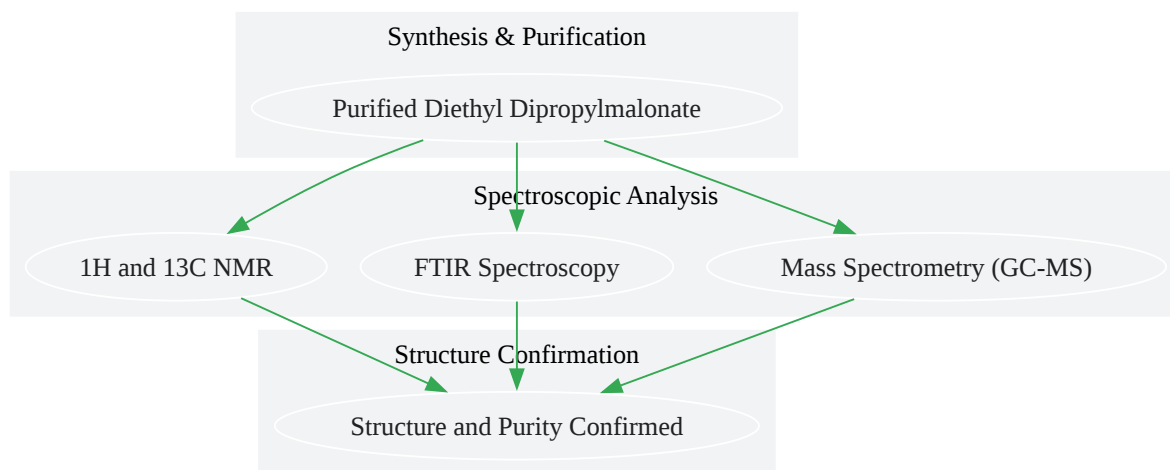
- **Preparation of Sodium Ethoxide:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
- **Deprotonation:** Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is then heated to reflux for 30 minutes to ensure complete formation of the enolate.
- **Alkylation:** The reaction mixture is cooled slightly, and 1-bromopropane is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours.
- **Second Alkylation:** The reaction is cooled to room temperature, and a second equivalent of sodium ethoxide solution is added, followed by a second equivalent of 1-bromopropane. The

mixture is then refluxed for another 3-4 hours until the reaction is complete (monitored by TLC or GC).

- **Work-up:** The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **diethyl dipropylmalonate**.

## Spectroscopic Characterization Workflow

The identity and purity of the synthesized **diethyl dipropylmalonate** are confirmed through a series of spectroscopic analyses.



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## References

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